molecular formula C19H18BrN3O2 B3590633 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE

Cat. No.: B3590633
M. Wt: 400.3 g/mol
InChI Key: PULZUYXQDJMJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-1H-pyrazole with benzyl halides under basic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE is unique due to its combination of a bromo-substituted pyrazole ring and a methoxybenzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-25-18-8-4-14(5-9-18)10-21-19(24)16-6-2-15(3-7-16)12-23-13-17(20)11-22-23/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZUYXQDJMJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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